(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
CAS No.:
Cat. No.: VC17343223
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O |
|---|---|
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | 1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+ |
| Standard InChI Key | BOWJPMUUGHPAAF-KPKJPENVSA-N |
| Isomeric SMILES | CC(=CC/C=C(\C)/C1CCC2(C(C1)O2)C)C |
| Canonical SMILES | CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core consists of a bicyclo[4.1.0]heptane system, a seven-membered ring fused to a three-membered cyclopropane ring. The 7-oxabicyclo component introduces an oxygen atom at the bridgehead position, while the 4-(6-methylhepta-2,5-dien-2-yl) substituent adds a branched aliphatic chain with conjugated double bonds . The (E)-configuration at the 2,5-diene moiety influences spatial arrangement, potentially affecting intermolecular interactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.33 g/mol | |
| Topological Polar Surface Area | 29.6 Ų | |
| logP (Octanol-Water Partition) | 3.86 | |
| Aqueous Solubility (logS) | -4.174 | |
| Stereocenters | 3 |
The stereochemistry is critical, with the (1R,4S,6R) configuration reported in related derivatives . This arrangement imposes rigidity on the bicyclic system, limiting conformational flexibility and enhancing stability in biological environments.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, to construct the bicyclo[4.1.0]heptane core. Epoxidation of precursor dienes, followed by acid-catalyzed ring-opening, has been employed to introduce the oxabicyclo moiety . For example, dipentene dioxide (a structural analog) is synthesized via epoxidation of limonene, suggesting similar methodologies could apply to the target compound .
Challenges in Stereoselective Synthesis
Pharmacological Profile
Drug-Likeness and ADME Properties
The compound exhibits favorable drug-likeness parameters, complying with Lipinski’s Rule of Five and GSK’s bioavailability criteria . Key pharmacokinetic metrics include:
Table 2: Pharmacokinetic Metrics
| Parameter | Value | Source |
|---|---|---|
| Caco-2 Permeability (logPapp) | -4.594 | |
| Plasma Protein Binding | 71.72% | |
| Blood-Brain Barrier Penetration | 0.974 (Permeable) | |
| CYP2C19 Substrate Probability | 0.837 |
These properties suggest moderate oral bioavailability and potential central nervous system activity. The compound’s logP of 3.86 indicates high lipid solubility, favoring membrane penetration but posing challenges for aqueous formulation .
Biological Activities
While direct bioactivity data for the (E)-isomer are sparse, related bicyclic monoterpenoids exhibit anti-inflammatory and antimicrobial properties. For instance, myrcene derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, a mechanism that could extend to this compound . The oxabicyclo moiety may also interact with GABA receptors, analogous to menthol’s cooling effects .
Industrial and Therapeutic Applications
Fragrance and Flavor Industry
The compound’s structural similarity to limonene and carvone suggests potential as a fragrance precursor . Its bicyclic framework could impart novel olfactory characteristics, such as earthy or citrus notes, depending on functional group modifications.
Pharmaceutical Development
Preclinical studies of analogs highlight applications in:
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